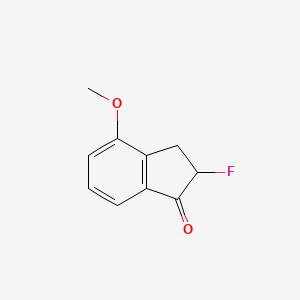

2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one

Description

2-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a fluorine atom at position 2 and a methoxy group at position 4.

Properties

CAS No. |

507477-15-8 |

|---|---|

Molecular Formula |

C10H9FO2 |

Molecular Weight |

180.17 g/mol |

IUPAC Name |

2-fluoro-4-methoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9FO2/c1-13-9-4-2-3-6-7(9)5-8(11)10(6)12/h2-4,8H,5H2,1H3 |

InChI Key |

ZQGAJXJDRFRXAS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1CC(C2=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-methoxybenzaldehyde and cyclohexanone.

Cyclization Reaction: The key step involves a cyclization reaction where the benzaldehyde derivative reacts with cyclohexanone under acidic or basic conditions to form the indanone core.

Fluorination and Methoxylation:

Industrial Production Methods: Industrial production of 2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the hydrogenation of intermediates.

Solvent Extraction: Employing solvents like dichloromethane or ethyl acetate for the extraction and purification of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indanone core.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 2-fluoro-4-methoxybenzoic acid.

Reduction: Formation of 2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-ol.

Substitution: Formation of 2-bromo-4-methoxy-2,3-dihydro-1H-inden-1-one.

Scientific Research Applications

2-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.

DNA Interaction: Interacting with DNA to modulate gene expression and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent effects are summarized below:

Physicochemical and Electronic Properties

- Fluorine vs. Chlorine : The 2-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to chloro analogs (e.g., 4-chloro-2-methyl-...), which are bulkier and less electronegative .

- Methoxy vs. Trifluoromethoxy : The 4-methoxy group in the target compound donates electrons, contrasting with the strong electron-withdrawing trifluoromethoxy group in Compound 55, which exhibits potent ROS inhibition .

Biological Activity

2-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C10H9F O2

- Molecular Weight : 180.17 g/mol

- CAS Number : [insert CAS number if available]

Research indicates that compounds similar to 2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one exhibit various mechanisms of action, particularly in cancer treatment. These mechanisms include:

- Tubulin Polymerization Inhibition : Compounds in the dihydro-1H-indene class have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce ROS production, contributing to their anticancer effects by promoting oxidative stress within cells .

Anticancer Activity

A series of studies have evaluated the anticancer properties of dihydro-1H-indene derivatives. For instance:

- Compound 12d , a derivative closely related to 2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one, demonstrated significant antiproliferative activity against various cancer cell lines with an inhibition rate exceeding 78% at concentrations as low as 0.1 µM .

- Table 1 summarizes the antiproliferative activities of selected compounds:

| Compound | Cell Line | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|---|

| 12d | K562 | 0.1 | 78.82 |

| 12q | K562 | 0.1 | 83.61 |

| 12j | MDA-MB-231 | 0.5 | 65.00 |

Apoptosis Induction

Studies have shown that treatment with compound 12d leads to morphological changes indicative of apoptosis in cancer cells:

- The compound was found to enhance caspase activity significantly, suggesting its role as an apoptosis inducer .

Pharmacological Studies

Pharmacological evaluations indicate that compounds like 2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one can serve as potential leads for drug development:

- Anti-Angiogenesis : The ability of these compounds to inhibit angiogenesis has been demonstrated through in vitro assays .

- Metabolic Disease Applications : Some derivatives have shown promise in treating metabolic disorders by modulating G-protein coupled receptors (GPR40), which are implicated in insulin signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.